![molecular formula C14H8ClFN4O3 B601759 Afatinib Impurity 2 CAS No. 1449430-45-8](/img/new.no-structure.jpg)
Afatinib Impurity 2
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Overview
Description
Afatinib Impurity 2 is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, condensation, and salification. The starting material, 4-fluoro-2-aminobenzoic acid, undergoes these reactions to form Afatinib, with Impurity 2 being one of the byproducts . The reaction conditions are carefully controlled to optimize yield and minimize impurities. For example, the reduction step may involve the use of hydrogen gas and a palladium catalyst, while the condensation step might use a dehydrating agent like thionyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of Afatinib and its impurities, including Impurity 2, is scaled up using robust and efficient processes. These processes are designed to be reproducible and to maintain high purity levels. The industrial production of Afatinib involves a three-stage manufacturing process that includes nitro-reduction, amidation, and salification . This process is optimized to control not only the process-related impurities but also the degradation impurities .
Chemical Reactions Analysis
Types of Reactions
Afatinib Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Chlorine gas, nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which are structurally related to Afatinib .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Afatinib Impurity 2 involves specific chemical reactions that may lead to its formation as a byproduct. The preparation methods are crucial for ensuring that the impurity levels remain within acceptable limits to maintain drug safety. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to identify and quantify these impurities.
This compound serves several important roles in pharmaceutical quality control:
- Reference Standard : It can be used as a reference standard for analytical testing to ensure consistent quality in Afatinib production.
- Stability Studies : Understanding the behavior of this impurity under various conditions helps in evaluating the stability of Afatinib formulations.
- Regulatory Compliance : Regulatory agencies require detailed impurity profiling to assess the safety and efficacy of pharmaceutical products. The identification and quantification of impurities like this compound are essential for meeting these regulatory standards.
Case Study 1: Impact on Drug Safety
A study conducted on the degradation pathways of Afatinib revealed that certain impurities, including this compound, could potentially lead to adverse effects if present above specified limits. The study emphasized the need for rigorous impurity control during manufacturing processes to ensure patient safety.
Case Study 2: Analytical Method Development
Research focused on developing HPLC methods for quantifying this compound demonstrated that optimized analytical techniques could significantly enhance detection sensitivity and specificity. This advancement aids in maintaining compliance with pharmacopoeial standards.
Mechanism of Action
Afatinib Impurity 2, like Afatinib, targets the kinase domains of EGFR and HER2. It irreversibly inhibits their tyrosine kinase activity, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival . This mechanism is crucial for its anti-tumor activity, particularly in non-small cell lung cancer .
Comparison with Similar Compounds
Afatinib Impurity 2 can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include:
Afatinib N-Oxide: Another impurity formed during the synthesis of Afatinib.
Hydroxy Impurity: Formed during the reduction step of Afatinib synthesis.
Intermediate-1: A process impurity identified during the synthesis of Afatinib.
This compound is unique due to its specific formation pathway and its structural similarity to Afatinib, which makes it an important compound for studying the purity and stability of the drug .
Properties
CAS No. |
1449430-45-8 |
---|---|
Molecular Formula |
C14H8ClFN4O3 |
Molecular Weight |
334.7 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
7-Quinazolinol, 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro- |
Origin of Product |
United States |
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